N,N-Dibenzylacrylamide

描述

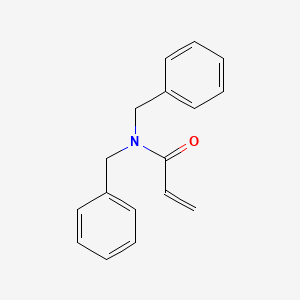

N,N-Dibenzylacrylamide is an α,β-unsaturated carbonyl compound characterized by two benzyl groups attached to the nitrogen atom of the acrylamide backbone. Its molecular formula is C₁₇H₁₅NO (molecular weight: 249.3 g/mol).

Synthesis:

The compound is synthesized via a reaction between acryloyl chloride and dibenzylamine in tetrahydrofuran (THF) under argon at -15°C, followed by purification via flash column chromatography. This method yields 83% pure product with spectral data matching literature reports .

Applications: It serves as a monomer in polymer chemistry, particularly in vinylized epoxy resins, where it enhances thermal stability and mechanical properties .

属性

IUPAC Name |

N,N-dibenzylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-2-17(19)18(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h2-12H,1,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVGZOMJVVQBAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451377 | |

| Record name | N,N-Dibenzylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57625-28-2 | |

| Record name | N,N-Dibenzylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: N,N-Dibenzylacrylamide can be synthesized through the reaction of acryloyl chloride with dibenzylamine. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

化学反应分析

Types of Reactions: N,N-Dibenzylacrylamide undergoes various chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form polymers with unique properties.

Substitution Reactions: The benzyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions:

Polymerization: Initiators like azobisisobutyronitrile (AIBN) are commonly used under inert atmosphere conditions.

Substitution Reactions: Reagents such as halogens or nucleophiles are used under controlled temperature and solvent conditions.

Hydrolysis: Strong acids or bases are used, typically under reflux conditions.

Major Products Formed:

Derivatives: Various substituted benzyl derivatives depending on the reagents used.

Carboxylic Acids and Amines: Products of hydrolysis reactions.

科学研究应用

N,N-Dibenzylacrylamide has found applications in several scientific research areas:

Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties.

Material Science: Incorporated into materials to enhance their mechanical and thermal properties.

Biological Research: Studied for its potential use in drug delivery systems and as a building block for bioactive compounds.

Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.

作用机制

The mechanism of action of N,N-Dibenzylacrylamide in various applications involves its ability to undergo polymerization and form stable polymers. The benzyl groups provide steric hindrance, which influences the polymerization behavior and the properties of the resulting polymers. In biological systems, its derivatives may interact with specific molecular targets, influencing biological pathways and processes.

相似化合物的比较

Structural and Functional Group Variations

Key acrylamide derivatives include:

- N,N-Dimethylacrylamide (DMAA) : Smaller alkyl substituents (methyl groups).

- N,N-Diethylacrylamide : Ethyl groups impart moderate hydrophobicity.

- N,N-Diphenylacrylamide : Bulky phenyl groups increase rigidity.

- N-Benzylacrylamide: Mono-benzyl substitution reduces steric hindrance.

Physical and Chemical Properties

Key Observations :

- Solubility : Bulky substituents (e.g., benzyl, phenyl) reduce water solubility but enhance compatibility with organic matrices. N,N-Dimethylacrylamide’s smaller substituents make it water-soluble .

- Thermal Stability : this compound’s benzyl groups improve thermal resistance in epoxy resins compared to dimethyl or diethyl analogs .

Reactivity and Polymerization

- This compound : Participates in radical polymerization to form cross-linked polymers, enhancing epoxy resin performance .

- N,N-Dimethylacrylamide : Forms hydrophilic copolymers (e.g., with methacrylates) for hydrogels and coatings .

- N,N-Diethylacrylamide : Used in stimuli-responsive polymers due to its lower critical solution temperature (LCST) behavior .

Toxicity and Handling

This compound in Polymer Chemistry

- Epoxy Resins: When copolymerized with vinyl monomers, it increases the glass transition temperature (Tg) and mechanical strength of epoxy resins .

- Comparison with N,N-Dimethylacrylamide : Dimethyl analogs are preferred for water-based applications (e.g., hydrogels), while dibenzyl derivatives excel in high-performance thermosets.

Catalytic Reduction Studies

- Iridium-Catalyzed 1,4-Reduction : this compound undergoes selective reduction of α,β-unsaturated carbonyl groups, a reaction shared with other acrylamides like N,N-diethylacrylamide .

生物活性

N,N-Dibenzylacrylamide (DBA) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of DBA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 255.33 g/mol

The compound features an acrylamide backbone with two benzyl groups, which may enhance its lipophilicity and interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that DBA exhibits various biological activities that may be relevant for pharmaceutical applications. Some key mechanisms include:

- Inhibition of Kinase Activity : Studies have shown that DBA can modulate kinase receptors, which play crucial roles in signaling pathways associated with cancer and other diseases .

- Antitumor Properties : Preliminary studies suggest that DBA may possess antitumor activity, potentially through the inhibition of neoplastic cell growth and metastasis .

- Immune Modulation : DBA has been implicated in the modulation of immune responses, particularly in regulating T-cell activation .

Research Findings and Case Studies

Several studies have investigated the biological activity of DBA. Below are notable findings:

Case Study: Antitumor Activity

In a specific case study involving DBA's antitumor effects, researchers treated various cancer cell lines with different concentrations of DBA. The results indicated:

- A dose-dependent reduction in cell viability.

- Induction of apoptosis in treated cells, as evidenced by increased markers of apoptotic pathways.

This case study highlights the potential of DBA as a candidate for further development in cancer therapeutics.

Safety and Toxicity Profile

While preliminary findings are promising, it is crucial to assess the safety and toxicity profiles of DBA. According to available data:

- Toxicity : Limited toxicity data suggests that DBA may have a favorable safety profile at therapeutic doses; however, comprehensive toxicity studies are needed.

- Safety Measures : Standard laboratory safety precautions should be observed when handling this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。